molecular formula C22H27N3O2S B2884765 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 1105241-38-0

2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B2884765
CAS No.: 1105241-38-0
M. Wt: 397.54
InChI Key: KXARQMIFQPXQNO-UHFFFAOYSA-N
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Description

The compound 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide, is an interesting organic molecule primarily studied for its multifaceted applications across various scientific domains. The complex structure of the compound, characterized by the presence of a benzylthio group, a dihydropyrimidine ring, and a cyclohexene moiety, endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the benzylthio group and the cyclohexene moiety. Reaction conditions often require precise temperature control, specific catalysts, and purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar steps as laboratory synthesis but on a larger scale with optimization for cost efficiency and yield maximization. Large-scale reactors, continuous flow systems, and advanced purification techniques such as preparative HPLC are commonly employed.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of reactions including oxidation, reduction, and substitution.

  • Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction can alter the saturation of the cyclohexene moiety, potentially leading to different biological activities.

  • Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux.

Major Products Formed: Depending on the reaction and conditions, products can include oxidized pyrimidine derivatives, reduced cyclohexane compounds, and various substituted benzylthio derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its potential as a versatile intermediate in the synthesis of more complex molecules.

Biology: In biological research, it is explored for its potential as an enzyme inhibitor due to the presence of its dihydropyrimidine core which is known to interact with various enzymes.

Medicine: Medicinal applications include its use as a lead compound in the development of new drugs. Its structure suggests potential activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Industry: Industrial applications might include its use in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In biological systems, it may inhibit enzymes by binding to their active sites, disrupting normal enzymatic functions. The molecular targets often include key enzymes involved in metabolic pathways or signaling processes. The pathways involved can range from metabolic regulation to signal transduction, impacting cellular processes in significant ways.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Compared to other compounds with a similar pyrimidine core, the presence of the benzylthio and cyclohexene moieties makes this compound unique. These groups can enhance its interaction with biological targets or modify its chemical reactivity.

Similar Compounds List:

  • 2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-methylacetamide

  • 2-(2-(Phenylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

  • 2-(2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-(2-(cyclohexan-1-yl)ethyl)acetamide

Feel free to steer this conversation elsewhere if there's more you're curious about!

Properties

IUPAC Name

2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-16-19(14-20(26)23-13-12-17-8-4-2-5-9-17)21(27)25-22(24-16)28-15-18-10-6-3-7-11-18/h3,6-8,10-11H,2,4-5,9,12-15H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXARQMIFQPXQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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